molecular formula C9H20ClN3O B2560616 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233953-13-3

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B2560616
CAS No.: 1233953-13-3
M. Wt: 221.73
InChI Key: SRWVOYWDLHNOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C9H20ClN3O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of isopropylamine with piperidin-4-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted urea and amine derivatives.

Scientific Research Applications

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to form stable complexes with various biological molecules and its versatility in undergoing different chemical reactions .

Properties

IUPAC Name

1-piperidin-4-yl-3-propan-2-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWVOYWDLHNOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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